molecular formula C6H12S B6149605 3,3-dimethylcyclobutane-1-thiol CAS No. 1935460-94-8

3,3-dimethylcyclobutane-1-thiol

Cat. No.: B6149605
CAS No.: 1935460-94-8
M. Wt: 116.2
InChI Key:
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Description

3,3-Dimethylcyclobutane-1-thiol: is an organic compound with the molecular formula C₆H₁₂S and a molecular weight of 116.23 g/mol It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a thiol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylcyclobutanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclobutane-1-thiol involves its thiol group, which can undergo nucleophilic addition reactions. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways. For example, it can interact with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

    Cyclobutanethiol: Similar structure but without the methyl groups.

    3-Methylcyclobutane-1-thiol: Contains only one methyl group.

    Cyclobutane-1-thiol: Lacks the methyl groups entirely.

Comparison: 3,3-Dimethylcyclobutane-1-thiol is unique due to the presence of two methyl groups, which can influence its reactivity and steric properties. This makes it a valuable compound for studying the effects of steric hindrance on thiol reactivity and for designing molecules with specific properties .

Properties

CAS No.

1935460-94-8

Molecular Formula

C6H12S

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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